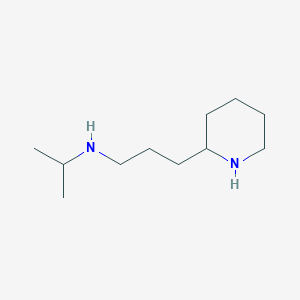
1,1-Difluoro-n,n,2,2-tetramethyl-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanamine, 1,1-difluoro-N,N,2,2-tetramethyl- is a tertiary amine with the molecular formula C7H15F2N. This compound is characterized by the presence of two fluorine atoms and four methyl groups attached to the nitrogen atom, making it a unique and interesting molecule in the field of organic chemistry .
Vorbereitungsmethoden
The synthesis of 1-Propanamine, 1,1-difluoro-N,N,2,2-tetramethyl- can be achieved through several methods. One common approach involves the reaction of a halogenoalkane with a concentrated solution of ammonia in ethanol. This reaction is typically carried out in a sealed tube to prevent the escape of ammonia gas . Another method involves the use of nitriles, where the nitrile is reduced to form the desired amine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Propanamine, 1,1-difluoro-N,N,2,2-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Propanamine, 1,1-difluoro-N,N,2,2-tetramethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Propanamine, 1,1-difluoro-N,N,2,2-tetramethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
1-Propanamine, 1,1-difluoro-N,N,2,2-tetramethyl- can be compared with other similar compounds such as:
N,N,2,2-tetramethyl-1-propanamine: This compound lacks the fluorine atoms, making it less reactive in certain chemical reactions.
N,N-dimethylneopentylamine: Another similar compound with different substituents on the nitrogen atom.
The uniqueness of 1-Propanamine, 1,1-difluoro-N,N,2,2-tetramethyl- lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H15F2N |
|---|---|
Molekulargewicht |
151.20 g/mol |
IUPAC-Name |
1,1-difluoro-N,N,2,2-tetramethylpropan-1-amine |
InChI |
InChI=1S/C7H15F2N/c1-6(2,3)7(8,9)10(4)5/h1-5H3 |
InChI-Schlüssel |
ZGCUZNFQMQGZKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(N(C)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13968597.png)












